molecular formula C9H8N2O3 B1465597 6-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid CAS No. 944896-44-0

6-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid

Cat. No.: B1465597
CAS No.: 944896-44-0
M. Wt: 192.17 g/mol
InChI Key: HIUHJNOOMXAGST-UHFFFAOYSA-N
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Description

6-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. The presence of a methoxy group at the 6th position and a carboxylic acid group at the 3rd position further defines its chemical structure.

Preparation Methods

The synthesis of 6-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde, followed by cyclization and subsequent functionalization. The reaction conditions typically involve the use of a suitable solvent, such as ethanol or acetic acid, and a catalyst, such as p-toluenesulfonic acid .

Industrial production methods may involve more scalable approaches, such as multicomponent reactions or oxidative coupling strategies. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and conditions .

Chemical Reactions Analysis

6-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: The methoxy group at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

6-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it has been shown to inhibit certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit enzymes involved in the biosynthesis of bacterial cell walls, leading to antibacterial effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

6-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid can be compared with other similar compounds within the imidazo[1,2-A]pyridine family. Some similar compounds include:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and carboxylic acid groups enable unique interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

6-methoxyimidazo[1,2-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-6-2-3-8-10-4-7(9(12)13)11(8)5-6/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUHJNOOMXAGST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN2C(=NC=C2C(=O)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90717074
Record name 6-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944896-44-0
Record name 6-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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